Base-Pairing Universality: DMT-dI Exhibits Defined, Non-Equivalent Binding Preferences vs. 5-Nitroindole's Non-Discriminatory Stacking
DMT-dI (as its deprotected deoxyinosine form) pairs with all four natural DNA bases, but with a quantifiable preferential order: dI-dC > dI-dA > dI-dG = dI-dT [1]. This contrasts with the 'true' universal base 5-nitroindole, which contributes to duplex stability solely through base-stacking without specific hydrogen bonding, and has been shown to lower duplex melting temperature (Tm) by 15–35°C on average relative to natural pairs [2].
| Evidence Dimension | Base-Pairing Specificity & Thermal Stability Impact |
|---|---|
| Target Compound Data | Preferential binding order: I·C > I·A > I·T ≈ I·G [1]. Oligonucleotides containing inosine are more stable than those containing 5-nitroindole; 5-nitroindole decreases Tm by 15–35°C on average [2]. |
| Comparator Or Baseline | 5-Nitroindole phosphoramidite: No specific hydrogen bonding; contributes via stacking. Tm reduction: 15–35°C vs. natural pairs [2]. |
| Quantified Difference | Inosine-containing duplexes are significantly more stable (Tm difference of 15–35°C) compared to 5-nitroindole-containing duplexes. |
| Conditions | UV absorbance melting curves of oligonucleotide duplexes [1]; literature review of universal base thermal stability [2]. |
Why This Matters
For degenerate PCR primer design, inosine's defined preferential pairing reduces the risk of complete binding failure, whereas 5-nitroindole's non-discriminatory stacking can lead to excessive destabilization and loss of amplification efficiency.
- [1] Watkins NE Jr, SantaLucia J Jr. Nearest-neighbor thermodynamics of deoxyinosine pairs in DNA duplexes. Nucleic Acids Res. 2005;33(19):6258-6267. View Source
- [2] Loakes D. The applications of universal DNA base analogues. Nucleic Acids Res. 2001;29(12):2437-2447. View Source
